4-((4-Bromophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-Bromophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid, also known as BAY 11-7082, is a small molecule inhibitor that has been used in scientific research for its anti-inflammatory and anticancer properties. This compound was first synthesized in 2002 by Bayer AG, a German pharmaceutical company, and has since been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Novel Surfactant Synthesis
A new surfactant incorporating 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid was synthesized using a copper-catalyzed cross-coupling reaction. This compound, with a benzene spacer, has been analyzed through various spectroscopic methods, revealing its ability to form large-diameter premicellar aggregation below the critical micelle concentration (CMC). This unique property suggests its potential utility in diverse applications ranging from drug delivery systems to nanotechnology (Minggui Chen, Xin Hu, M. Fu, 2013).
Organic Synthesis and Reactivity
The compound has been explored in the context of organic synthesis and chemical reactivity, particularly in the formation of benzopyrroloxazine derivatives through reactions with 2-(aminophenyl)methanol. Quantum-chemical calculations have provided insights into the reactivity of these molecules, indicating a preference for nucleophilic attack at specific sites within the molecule, leading to the formation of complex organic structures. Such studies contribute to our understanding of organic reaction mechanisms and the design of novel organic compounds (Olga A. Amalʼchieva, V. Grinev, I. A. Demeshko, A. Yegorova, 2022).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 4-oxobutanoic acids have been utilized in the development of sensitive assays, such as ELISAs, for detecting organophosphorous insecticides in agricultural samples. This illustrates the compound's role in enhancing food safety and environmental protection by enabling the detection of harmful pesticide residues (Qi Zhang, Qin Sun, Baishi Hu, Qing Shen, Gang Yang, Xiao Liang, Xiaoqi Sun, Fengquan Liu, 2008).
Vibrational Spectroscopy and Molecular Structure
Vibrational spectroscopy and supramolecular studies have been applied to derivatives of 4-oxobutanoic acid, providing detailed insights into their molecular structures and interactions. These studies are crucial for understanding the physical and chemical properties of such compounds, which can inform their potential applications in material science, pharmaceuticals, and beyond (R. F. Fernandes, A. A. C. Júnior, A. Porto, G. R. Ferreira, L. S. Flores, C. C. Corrêa, H. Santos, L. C. Oliveira, F. C. Machado, 2017).
Antioxidant Properties
Research on nitrogen-containing bromophenols derived from marine algae has uncovered compounds structurally related to 4-((4-bromophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid, demonstrating significant antioxidant activities. These findings suggest the potential therapeutic applications of such compounds in preventing or treating diseases associated with oxidative stress (Ke-kai Li, Xiao‐Ming Li, J. Gloer, Bin-gui Wang, 2012).
properties
IUPAC Name |
4-(4-bromoanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c1-20-7-6-15-11(13(18)19)8-12(17)16-10-4-2-9(14)3-5-10/h2-5,11,15H,6-8H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJMLQBQYMBSIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(CC(=O)NC1=CC=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.